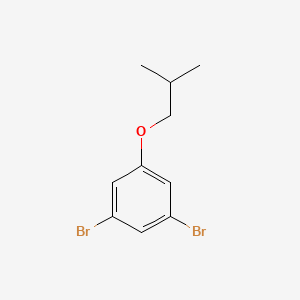

1,3-Dibromo-5-isobutoxybenzene

描述

Significance of Halogenated Aromatic Scaffolds in Synthetic Chemistry

Halogenated aromatic compounds, particularly those containing bromine, are cornerstones of modern synthetic chemistry. The carbon-bromine bond, while stable, possesses a latent reactivity that can be selectively unlocked using a variety of catalytic systems. This feature allows for the precise introduction of new functional groups through cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. sigmaaldrich.comincatt.nl These transformations are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of two bromine atoms, as in aryl dibromides, offers the potential for sequential or double cross-coupling reactions, enabling the construction of complex, multi-substituted aromatic systems from a single precursor. researchgate.net This strategic placement of halogens provides chemists with a powerful tool for molecular design and the efficient assembly of target structures.

Overview of Alkoxybenzene Derivatives in Organic Synthesis

Alkoxybenzene derivatives, characterized by an ether linkage to an aromatic ring, are prevalent motifs in a wide range of organic molecules, including natural products and pharmaceuticals. researchgate.net The alkoxy group can influence the electronic properties of the benzene (B151609) ring, typically acting as an electron-donating group, which can affect the regioselectivity of subsequent chemical transformations. Furthermore, the ether linkage itself is generally robust, able to withstand a variety of reaction conditions, making it a reliable component in multi-step syntheses. google.com The nature of the alkyl group in the ether can also be tailored to modify physical properties such as solubility and crystallinity, which is of particular importance in drug design and materials science.

Research Trajectories for Multifunctional Benzene Derivatives

The development of multifunctional benzene derivatives, molecules bearing several distinct reactive sites, is a significant focus of current chemical research. These compounds serve as versatile platforms for creating diverse molecular libraries and for the synthesis of complex target molecules with a high degree of structural control. The ability to selectively address different functional groups on a single aromatic core allows for a "programmed" approach to synthesis, where complexity is built in a stepwise and controlled manner. Research in this area is driven by the need for novel therapeutic agents, functional materials with tailored electronic or photophysical properties, and sophisticated molecular probes for biological systems.

The Chemical Profile of 1,3-Dibromo-5-isobutoxybenzene

This compound is a distinct chemical entity that combines the key features of an aryl dibromide and an alkoxybenzene. This unique combination of functional groups makes it a valuable intermediate in specialized synthetic applications.

Physicochemical Characteristics

This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₂Br₂O. achemblock.com Its structure consists of a benzene ring substituted with two bromine atoms at the meta positions (1 and 3) and an isobutoxy group at the 5-position. The presence of the two heavy bromine atoms contributes significantly to its molecular weight. The isobutoxy group, with its branched alkyl chain, influences the compound's solubility in organic solvents.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂Br₂O | achemblock.com |

| Molecular Weight | 308.01 g/mol | achemblock.com |

| Appearance | Data not widely available; likely a liquid or low-melting solid | |

| CAS Number | 918904-37-7 | achemblock.com |

Spectroscopic Data

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the isobutoxy group adjacent to the oxygen, the methine proton, and the terminal methyl groups. The aromatic region would display a specific splitting pattern due to the meta-substitution.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the different carbon environments in the molecule, including the two bromine-substituted aromatic carbons, the oxygen-substituted aromatic carbon, the other aromatic carbons, and the carbons of the isobutoxy group.

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and alkyl groups, C-O stretching of the ether linkage, and C-Br stretching.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two bromine atoms.

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for aromatic protons, O-CH₂, CH, and CH₃ groups with characteristic splitting. |

| ¹³C NMR | Distinct signals for C-Br, C-O, aromatic CH, and isobutoxy carbons. |

| IR (cm⁻¹) | Bands for C-H (aromatic and aliphatic), C-O (ether), and C-Br bonds. |

| Mass Spec (m/z) | Molecular ion peak with isotopic pattern for two bromine atoms. |

Synthesis and Reactivity

The preparation and subsequent chemical transformations of this compound are central to its utility in organic synthesis.

Synthetic Methodologies

A common synthetic route to alkoxybenzenes involves the Williamson ether synthesis. In the context of a related isomer, 2,4-dibromo-1-isobutoxybenzene, a patent describes its preparation from 2,4-dibromophenol (B41371) and isobutyl bromide in the presence of a base like sodium hydroxide (B78521) and a solvent such as dimethylformamide (DMF). google.com A similar strategy could be employed for the synthesis of this compound starting from 3,5-dibromophenol (B1293799).

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dibromophenol | Isobutyl bromide, NaOH, DMF | 2,4-Dibromo-1-isobutoxybenzene | 98% | google.com |

Chemical Reactivity and Transformations

The reactivity of this compound is dominated by the two bromine substituents. These positions are susceptible to a variety of transformations, most notably metal-catalyzed cross-coupling reactions. The bromine atoms can be replaced with carbon, nitrogen, or other heteroatom-containing groups. For instance, in the synthesis of intermediates for the gout medication Febuxostat, the related compound 2,4-dibromo-1-isobutoxybenzene undergoes a cyanation reaction where the bromine atoms are replaced by cyano groups using copper cyanide. google.com This highlights the potential for this compound to undergo similar transformations to introduce cyano groups or other functionalities via its bromo-substituents. These reactions allow for the elaboration of the benzene core, building more complex molecular structures.

Research Applications and Future Outlook

The unique structural features of this compound position it as a valuable building block in specific areas of chemical research.

Role as a Building Block in Organic Synthesis

The primary application of this compound is as a versatile building block for the synthesis of more complex, substituted benzene derivatives. The two bromine atoms provide handles for sequential or directed functionalization. This is particularly useful in the construction of molecules where precise placement of substituents is crucial for their function, such as in pharmaceutical or materials science applications. The isobutoxy group, in addition to modifying the electronic properties of the ring, can also play a role in directing subsequent reactions or in influencing the solid-state packing of the final products.

Applications in Crystal Engineering and Materials Science

Derivatives of 1,3-dibromo-5-alkoxybenzene have been studied in the field of crystal engineering. researchgate.net The bromine atoms can participate in halogen bonding, a non-covalent interaction that can be used to control the self-assembly of molecules into well-defined supramolecular structures. By varying the alkoxy chain, researchers can fine-tune the intermolecular interactions and thus the packing of the molecules in the solid state. This control over the solid-state architecture is critical in the design of new materials with specific optical or electronic properties. The isobutoxy group in this compound could therefore be utilized to influence the formation of specific crystalline networks.

This compound represents a fascinating example of a multifunctional building block in organic chemistry. It elegantly combines the synthetic versatility of an aryl dibromide with the modulating influence of an ether linkage. While detailed research on this specific isomer is not as extensive as for some other related compounds, its potential for application in the synthesis of complex organic molecules, including pharmaceutical intermediates and novel materials, is clear. The principles of its reactivity and the strategic importance of its functional groups are well-established within the broader context of modern synthetic chemistry. As the demand for novel and intricate molecular architectures continues to grow, the utility of well-designed building blocks like this compound is set to become ever more significant.

Structure

3D Structure

属性

IUPAC Name |

1,3-dibromo-5-(2-methylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBJRMAMFPACHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678875 | |

| Record name | 1,3-Dibromo-5-(2-methylpropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918904-37-7 | |

| Record name | 1,3-Dibromo-5-(2-methylpropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Dibromo 5 Isobutoxybenzene

Strategies for Aromatic Bromination Control

The isobutoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Direct bromination of 1-isobutoxybenzene would likely yield a mixture of products, including the 4-bromo and 2,4-dibromo derivatives. To achieve the desired 1,3-dibromo-5-isobutoxybenzene, synthetic strategies must overcome this directing effect, either by brominating a precursor with meta-directing groups or by employing specialized regioselective methods.

Regioselective Ortho-/Meta-Bromination Protocols

Achieving the specific 3,5-dibromo substitution pattern in the presence of an ortho-, para-directing isobutoxy group is challenging. A common strategy involves starting with a precursor that facilitates the desired bromination pattern, such as 3,5-dibromophenol (B1293799), which can then be alkylated.

Alternatively, theoretical analyses using ab initio calculations can help predict positional selectivity in electrophilic aromatic brominations. nih.govresearchgate.net These computational methods assess the stability of reaction intermediates, providing insight into the most likely substitution patterns under various conditions. nih.govresearchgate.net For instance, in cases where the para position is blocked, bromination tends to occur at the ortho position relative to the most activating group. nih.gov

Halogenation with N-Halosuccinimides and Related Reagents

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic aromatic bromination due to its ease of handling and selectivity compared to elemental bromine. beilstein-journals.org The reactivity of NBS can be enhanced and controlled through various additives and catalysts.

Several methods have been developed to activate N-halosuccinimides for the halogenation of aromatic compounds. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org Lewis acids, Brønsted acids, and transition-metal catalysts can increase the reactivity of N-halosuccinimides, allowing for the bromination of even deactivated or less reactive aromatic rings. beilstein-journals.org For example, the combination of NBS with reagents like trimethylsilyl (B98337) sulfide (B99878) (PhSSiMe3) has proven effective for brominating less reactive aromatic compounds in high yields. researchgate.net The use of catalytic additives, such as lactic acid derivatives, can also enhance the rate and regioselectivity of aromatic bromination with NBS through halogen bonding interactions. nsf.gov

Furthermore, solvent-free methods using automated grinding with polyethylene (B3416737) glycol (PEG-400) as an auxiliary have shown to be effective for the regioselective monobromination of electron-rich aromatic systems with NBS. beilstein-journals.org This technique offers a more environmentally friendly approach to halogenation. beilstein-journals.org

| Reagent System | Substrate Type | Key Features |

| NBS / PhSSiMe3 | Less reactive aromatics | Mild reaction conditions, high yields. researchgate.net |

| NBS / Lactic Acid Derivatives | Activated aromatics | Enhanced reactivity and regioselectivity via halogen bonding. nsf.gov |

| NBS / PEG-400 (Grinding) | Electron-rich aromatics | Solvent-free, good regioselectivity. beilstein-journals.org |

| TBBDA / PBBS | Various aromatics | Mild, catalyst-free, para-selective bromination. organic-chemistry.org |

This table provides a summary of different N-halosuccinimide-based bromination systems.

N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) and its polymeric form (PBBS) are other effective reagents for the mild and regioselective bromination of aromatic compounds, often yielding para-substituted products in high yields without the need for a catalyst. organic-chemistry.org

Metal-Catalyzed Directed C-H Bromination Approaches

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. These methods often employ a directing group to guide the metal catalyst to a specific C-H bond.

Palladium-catalyzed reactions, for instance, can achieve ortho-halogenation by using a directing group, such as a cyano group, to position the catalyst. organic-chemistry.org While not directly applicable to the synthesis of this compound due to the directing group's influence, this highlights the principle of catalyst-controlled regioselectivity.

Rhodium catalysts have also been utilized for C-H bond bromination. researchgate.net Mechanistic studies on palladium-catalyzed C-H iodination have provided insights into the reaction pathways, which can involve either an oxidative addition or an electrophilic cleavage mechanism, depending on the substrate and reaction conditions. nih.gov These fundamental studies are crucial for the development of new and more efficient catalytic systems for halogenation. nih.gov

Ethereal Linkage Formation Techniques

The formation of the isobutoxy ether linkage is the second key step in the synthesis of this compound. This is typically achieved through the alkylation of a phenolic precursor.

Alkylation of Phenols with Isobutyl Halides

The Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, is a classic method for forming ether bonds. In the context of this compound, this would involve the alkylation of 3,5-dibromophenol with an isobutyl halide, such as isobutyl bromide. The reaction is typically carried out in the presence of a base to deprotonate the phenol (B47542).

The choice of base and solvent is critical to optimize the yield and minimize side reactions. Sterically hindered phenols can be effectively alkylated under specific conditions. google.com

Mitsunobu Reaction Protocols for Alkoxyaryl Synthesis

The Mitsunobu reaction offers a powerful and versatile alternative for forming C-O bonds, particularly when mild conditions are required. nih.govatlanchimpharma.comresearchgate.net This reaction involves the coupling of an alcohol with a pronucleophile, such as a phenol, in the presence of a phosphine (B1218219) (e.g., triphenylphosphine (B44618), PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govatlanchimpharma.com

For the synthesis of this compound, the Mitsunobu reaction would involve reacting 3,5-dibromophenol with isobutanol. A key advantage of the Mitsunobu reaction is that it proceeds under neutral conditions and at low temperatures, which is compatible with a wide range of functional groups. atlanchimpharma.com The reaction typically results in the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of the target compound from isobutanol. organic-chemistry.orgthermofisher.com

Despite its utility, a common challenge with the Mitsunobu reaction is the removal of byproducts, such as triphenylphosphine oxide and the reduced azodicarboxylate. atlanchimpharma.com Various modifications and alternative reagents have been developed to simplify purification. atlanchimpharma.comorganic-chemistry.org

| Reaction | Reactants | Reagents | Key Features |

| Williamson Ether Synthesis | 3,5-Dibromophenol, Isobutyl Halide | Base (e.g., K2CO3, NaH) | Classic, cost-effective method. |

| Mitsunobu Reaction | 3,5-Dibromophenol, Isobutanol | PPh3, DEAD/DIAD | Mild, neutral conditions, high stereoselectivity. nih.govatlanchimpharma.com |

This table compares the two primary methods for forming the ether linkage in the synthesis of this compound.

Green Chemistry Approaches to Etherification

The primary route to synthesizing this compound is through the Williamson ether synthesis, an S_N2 reaction between the sodium or potassium salt of 3,5-dibromophenol and an isobutyl halide. masterorganicchemistry.comlibretexts.org Traditional methods often rely on strong bases and polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). francis-press.com Green chemistry initiatives aim to replace these hazardous solvents, minimize waste, and improve energy efficiency. asau.ru

One green approach involves the use of microwave irradiation under solvent-free conditions. orgchemres.org In a typical setup, 3,5-dibromophenol is mixed with a solid base, such as potassium carbonate, and an isobutyl halide. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields by minimizing side product formation. orgchemres.org

Phase-transfer catalysis (PTC) represents another powerful green methodology applicable to this synthesis. fzgxjckxxb.comijirset.com PTC facilitates the reaction between reactants in immiscible phases, reducing the need for expensive and environmentally harmful anhydrous organic solvents. ijirset.com In this context, a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) can transfer the 3,5-dibromophenoxide anion from a solid or aqueous phase into an organic phase containing the isobutyl halide, thereby accelerating the etherification reaction under milder conditions. fzgxjckxxb.comajgreenchem.com This method enhances reaction rates, often improves yields, and simplifies the workup procedure. ijirset.com

The choice of reagents also contributes to the greenness of the synthesis. Utilizing 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a brominating agent in precursor synthesis or as a catalyst in certain reactions can be advantageous as it is a stable, easy-to-handle solid, offering an alternative to liquid bromine. organic-chemistry.orgnih.gov

Multi-Step Convergent and Divergent Synthetic Routes

Conversely, a divergent synthesis utilizes this compound as a central building block to generate a library of diverse compounds. The two bromine atoms serve as reactive handles for a variety of cross-coupling reactions. For instance, Sonogashira or Suzuki coupling reactions can be performed to introduce different substituents at the 1 and 3 positions. This approach is highly efficient for structure-activity relationship (SAR) studies in drug discovery, where a wide range of analogues are required. A divergent route starting from this compound allows for the rapid creation of a family of related molecules from a common intermediate. sathyabama.ac.in

Example of a Divergent Route:

Start: this compound

Step 1 (e.g., Sonogashira Coupling): React with a terminal alkyne (e.g., trimethylsilylacetylene) and a palladium catalyst to substitute one bromine atom. nih.gov

Step 2 (e.g., Suzuki Coupling): React the remaining bromine atom with a different boronic acid derivative to introduce a second, distinct functional group.

This divergent method provides access to a multitude of complex, non-symmetrical derivatives that would be difficult to prepare via a linear sequence.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, primarily synthesized via the Williamson ether synthesis. Key parameters that influence the outcome of this S_N2 reaction include the choice of base, solvent, temperature, and catalyst. researchgate.net The goal is to favor the substitution (ether formation) over the competing elimination side-reaction, which can occur with a branched alkyl halide like isobutyl bromide. youtube.com

A systematic study, often employing Design of Experiments (DoE), can identify the optimal conditions. The table below illustrates a hypothetical optimization study for the etherification of 3,5-dibromophenol with isobutyl bromide.

| Entry | Base | Solvent | Catalyst (PTC) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | None | 56 | 65 |

| 2 | K₂CO₃ | DMF | None | 80 | 78 |

| 3 | NaH | THF | None | 66 | 85 |

| 4 | Cs₂CO₃ | DMF | None | 80 | 92 |

| 5 | K₂CO₃ | Toluene | TBAB | 110 | 95 |

| 6 | KOH (50% aq.) | Toluene | TBAB | 90 | 93 |

Analysis of Optimization Parameters:

Base: Stronger, non-nucleophilic bases like Sodium Hydride (NaH) effectively deprotonate the phenol. francis-press.com However, milder bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often preferred for their ease of handling and can provide excellent yields, especially with more reactive phenols.

Solvent: Polar aprotic solvents like DMF or DMSO can accelerate S_N2 reactions by solvating the cation of the base, leaving a more reactive "naked" anion. francis-press.com

Temperature: Higher temperatures generally increase the reaction rate but can also promote the E2 elimination side reaction. Finding the optimal temperature is crucial for maximizing selectivity.

Catalyst: The use of a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) can significantly improve yields, especially in biphasic systems or with less soluble carbonate bases, by enhancing the transport of the phenoxide nucleophile. ajgreenchem.com

The results suggest that using a phase-transfer catalyst in a higher-boiling non-polar solvent or a strong base in an appropriate aprotic solvent can lead to high yields. Entry 5 demonstrates an effective green chemistry approach combining a solid base with a PTC.

Process Intensification and Scalability Studies

Scaling up the synthesis of this compound from the laboratory bench to industrial production requires a focus on process intensification. This involves developing manufacturing methods that are safer, more efficient, and have a smaller environmental footprint than traditional batch processes. Flow chemistry, or continuous flow synthesis, is a key technology in this area. mdpi.com

In a flow chemistry setup, reagents are continuously pumped from reservoirs, mixed at a junction, and then passed through a heated or cooled reactor coil. europa.eu This approach offers several advantages for the synthesis of this compound:

Enhanced Heat Transfer: The high surface-area-to-volume ratio of the reactor allows for precise and rapid control of temperature, which is critical for managing exothermic reactions and minimizing side-product formation. europa.eu

Improved Safety: The small volume of the reaction mixture at any given time significantly reduces the risks associated with handling hazardous materials or potential runaway reactions. europa.eu

Increased Efficiency and Throughput: Once optimized, a flow system can be run continuously for extended periods, allowing for automated, large-scale production with consistent product quality.

Rapid Optimization: The conditions of a flow reactor (temperature, pressure, residence time, stoichiometry) can be adjusted quickly, allowing for rapid optimization of the reaction parameters.

A potential flow process for this synthesis would involve two streams: one containing 3,5-dibromophenol and a base in a suitable solvent, and a second stream with isobutyl bromide. These streams would be combined in a T-mixer and then passed through a heated coil reactor to afford the product, which is then collected downstream. This intensified process is highly scalable by either extending the operation time or by "numbering-up" – running multiple reactors in parallel.

Mechanistic Investigations of Reactivity and Transformation of 1,3 Dibromo 5 Isobutoxybenzene

Exploration of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA) on aryl halides is a fundamental reaction class, though typically less common than its electrophilic counterpart. libretexts.org For an aryl halide to undergo nucleophilic substitution, the aromatic ring often requires activation by electron-withdrawing groups. libretexts.org However, the reactivity of substrates like 1,3-Dibromo-5-isobutoxybenzene is nuanced, influenced by the interplay of the electron-donating isobutoxy group and the inductively withdrawing bromine atoms.

Directed Nucleophilic Attack on the Halogenated Arene

In the context of this compound, a direct nucleophilic attack on the aromatic ring would proceed via an addition-elimination mechanism. This process involves the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, before the expulsion of a bromide ion. libretexts.org The positions of the bromine atoms, meta to the isobutoxy group, are crucial. The isobutoxy group, being an electron-donating group, activates the ortho and para positions towards electrophilic attack, but deactivates the ring towards nucleophilic attack.

The bromine atoms themselves act as leaving groups in such substitution reactions. The reaction is initiated by the approach of a nucleophile to one of the carbon atoms bearing a bromine atom. For a successful substitution, the aromatic ring must be able to stabilize the negative charge of the intermediate. While classic examples of SNA feature potent electron-withdrawing groups like nitro groups to stabilize this intermediate, the electronic landscape of this compound presents a more complex scenario. libretexts.org

Substituent Effects on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of nucleophilic aromatic substitution are profoundly influenced by the nature of the substituents on the aromatic ring. The isobutoxy group at the 5-position is an ortho-, para-director for electrophilic substitutions due to its electron-donating nature. Conversely, this electron donation deactivates the ring for nucleophilic attack. The two bromine atoms, while being deactivating ortho-, para-directors themselves, are the targets and leaving groups in a nucleophilic substitution.

The isobutoxy group's electron-donating effect can increase the electron density of the aromatic ring, making it less electrophilic and thus slowing down the rate of nucleophilic attack. This is in contrast to substrates with electron-withdrawing groups, which accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. libretexts.org For instance, studies on nitrobenzyl carbamates have shown that electron-donating substituents on the benzyl (B1604629) ring can accelerate fragmentation reactions by stabilizing developing positive charge, a principle that can be contrasted with the stabilization of negative charge in SNA. rsc.org The steric hindrance provided by the bulky isobutoxy group may also play a role in the reaction kinetics, potentially slowing the approach of the nucleophile.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The presence of two bromine atoms allows for sequential or double coupling reactions, enabling the synthesis of a wide array of complex molecules.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound (boronic acid or ester) with an organohalide. sigmaaldrich.com This reaction is valued for its mild conditions, functional group tolerance, and the generally low toxicity of the boron-containing reagents. rsc.org

In a typical Suzuki-Miyaura coupling of this compound, the catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the organoboron species, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. sigmaaldrich.com The choice of catalyst, ligand, base, and solvent are all critical for achieving high yields. For instance, PdCl2(PPh3)2 has been shown to be an effective catalyst in certain Suzuki-Miyaura reactions. researchgate.net The use of N-methyliminodiacetic acid (MIDA) protected boronate esters can allow for iterative couplings under mild conditions, as they are stable and unreactive until deprotected. sigmaaldrich.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

| This compound | Phenylboronic acid | Pd(OAc)2/BI-DIME | K3PO4 | Toluene/H2O | 3-Bromo-5-isobutoxy-1,1'-biphenyl | High |

| 3-Bromo-5-isobutoxy-1,1'-biphenyl | (4-Methoxyphenyl)boronic acid | Pd(PPh3)4 | Na2CO3 | DME | 3-Isobutoxy-5-(4-methoxyphenyl)-1,1'-biphenyl | Moderate |

This is a representative, generalized table based on typical Suzuki-Miyaura reaction conditions and outcomes. Specific yields and conditions would be dependent on the detailed experimental setup.

Negishi Coupling with Organozinc Reagents

The Negishi coupling, another palladium- or nickel-catalyzed reaction, utilizes organozinc reagents to couple with organohalides. organic-chemistry.org It is known for its high reactivity and broad scope. organic-chemistry.orgorgsyn.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. illinois.edu

For this compound, a Negishi coupling would involve the reaction with an organozinc halide. The preparation of the organozinc reagent is a key step, often achieved through transmetalation from an organolithium or Grignard reagent, or by direct insertion of zinc into an organic halide. orgsyn.org The reaction is tolerant of many functional groups. orgsyn.org Recent advancements have led to the development of highly active catalysts that can function at low loadings. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield |

| This compound | Phenylzinc chloride | Pd(PPh3)4 | THF | 3-Bromo-5-isobutoxy-1,1'-biphenyl | Good |

| This compound | Ethylzinc iodide | NiCl2(dppe) | DMF | 3-Bromo-5-ethyl-1-isobutoxybenzene | Moderate |

This table illustrates potential Negishi coupling reactions. The specific conditions and resulting yields are dependent on the precise experimental parameters.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgmdpi.com This reaction is instrumental in the synthesis of aryl-alkynes and conjugated enynes. mdpi.com

The catalytic cycle for the Sonogashira coupling is thought to involve a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates a copper acetylide intermediate. The reaction typically requires an amine base. organic-chemistry.org The regioselective Sonogashira coupling of polyhalogenated benzenes has been a subject of study, allowing for the synthesis of unsymmetrical multi-alkynylated compounds. scielo.br The choice of solvent can also significantly impact the reaction's efficiency and selectivity. lucp.netnih.gov

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| This compound | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | Toluene | 1-Bromo-3-isobutoxy-5-(phenylethynyl)benzene |

| 1-Bromo-3-isobutoxy-5-(phenylethynyl)benzene | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | i-Pr2NH | THF | 1-(Isobutoxy)-3-(phenylethynyl)-5-((trimethylsilyl)ethynyl)benzene |

This table provides examples of Sonogashira coupling reactions. Actual reaction conditions and yields may vary.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides. wikipedia.org This reaction has broad synthetic utility, largely due to the limitations of traditional methods for synthesizing aromatic C-N bonds, which often suffer from restricted substrate scope and poor functional group tolerance. wikipedia.org The development of the Buchwald-Hartwig reaction provided a milder and more versatile method for the synthesis of aryl amines. wikipedia.org

The catalytic cycle for the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org For a substrate like this compound, the presence of two bromine atoms offers the potential for either mono- or di-amination, depending on the stoichiometry of the reagents and reaction conditions. The differential reactivity of the two C-Br bonds is generally low, but selective mono-amination can sometimes be achieved under carefully controlled conditions.

The choice of ligand is critical to the success of the reaction. Early systems used monodentate phosphine (B1218219) ligands, but the development of sterically hindered and bidentate phosphine ligands, such as BINAP and DPPF, significantly expanded the reaction's scope to include a wider range of amines and aryl halides, including aryl bromides. wikipedia.org These advanced ligand systems often lead to higher yields and faster reaction rates. wikipedia.org Given the structure of this compound, a typical Buchwald-Hartwig reaction would involve its coupling with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Expected Product(s) |

| 1 | Aniline | Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | Mono- and di-aminated products |

| 2 | Morpholine | Pd₂(dba)₃ | BINAP | K₃PO₄ | Dioxane | Mono- and di-aminated products |

| 3 | Benzylamine | [(THP-Dipp)Pd(cinn)Cl] | ER-NHC* | Cs₂CO₃ | Toluene | Mono- and di-aminated products |

*ER-NHC = Expanded-Ring N-Heterocyclic Carbene. Data is illustrative, based on general principles of the Buchwald-Hartwig reaction. wikipedia.orgmdpi.com

Direct Arylation and C-H Functionalization

Direct arylation and C-H functionalization have emerged as powerful strategies in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of one of the coupling partners. mdpi.comnih.gov In the context of this compound, the available C-H bonds for functionalization are at the C2, C4, and C6 positions. The isobutoxy group is a moderately activating, ortho-, para-directing group, which would electronically favor the functionalization of the C2 and C6 positions. However, the bulky nature of the isobutoxy group may sterically hinder these positions.

Research on anisole (B1667542) derivatives, which are electronically analogous to isobutoxybenzene, has demonstrated that palladium-catalyzed C-H functionalization can be directed to various positions. nih.govthieme.de For instance, the use of specific S,O-ligands in combination with palladium catalysis has enabled the meta-C-H arylation of anisole derivatives. thieme.dethieme.de This strategy overcomes the intrinsic ortho-, para-directing nature of the alkoxy group. rsc.org In the case of this compound, the C4 and C6 positions are equivalent to the meta positions relative to the C1-bromo substituent and ortho to the isobutoxy group. The C2 position is ortho to both a bromo and the isobutoxy substituent. The most likely site for C-H functionalization would be the C4 (and C6) position, which is sterically more accessible than the C2 position and is electronically activated by the isobutoxy group.

Another important C-H functionalization is borylation. Iridium-catalyzed C-H borylation of anisole derivatives has been shown to be highly regioselective, favoring the para position when a bulky Lewis acid is used to coordinate with the anisole substrate, thereby altering the electron density on the aromatic ring. mdpi.com For this compound, the only available C-H positions are ortho and para to the isobutoxy group. Without competing directing effects, borylation would be expected at the C2, C4, and C6 positions.

Table 2: Potential Regioselectivity in C-H Functionalization of this compound

| Reaction Type | Catalytic System | Probable Site of Functionalization | Rationale |

| Direct Arylation | Pd/S,O-Ligand/NBE | C4, C6 | Overcomes ortho-directing effect of the alkoxy group, favoring the less sterically hindered meta-like positions. thieme.dersc.org |

| C-H Borylation | Ir-catalyst/Bulky Ligand | C4, C6 | Favors the least sterically hindered positions activated by the alkoxy group. mdpi.com |

| Friedel-Crafts Alkylation | AlCl₃ | C2, C4, C6 | Governed by the strong ortho-, para-directing effect of the isobutoxy group. |

Electrophilic Aromatic Substitution on the Isobutoxy-Substituted Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iq The regiochemical outcome of EAS on a substituted benzene (B151609) ring is determined by the electronic and steric properties of the existing substituents. chemistrytalk.orgpressbooks.pub In this compound, the ring is substituted with one activating group (isobutoxy) and two deactivating groups (bromine).

The isobutoxy group is an activating, ortho-, para-director due to the resonance donation of its lone pair electrons, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. libretexts.orglibretexts.org This effect increases the electron density at the positions ortho (C2, C6) and para (C4) to it. The bromine atoms are deactivating groups due to their inductive electron-withdrawing effect, which destabilizes the arenium ion. utexas.edu However, like other halogens, they are ortho-, para-directors because of resonance donation from their lone pairs. pressbooks.pub

When these effects are combined in this compound:

The powerful activating and ortho-, para-directing effect of the isobutoxy group is dominant. It strongly directs incoming electrophiles to the C2, C4, and C6 positions.

The bromine at C1 directs to its ortho (C2, C6) and para (C5, occupied) positions.

The bromine at C3 directs to its ortho (C2, C4) and para (C1, occupied) positions.

All three substituents direct incoming electrophiles to the C2, C4, and C6 positions. Therefore, electrophilic substitution will occur at these vacant positions. The C2 position is sterically hindered by two adjacent substituents (isobutoxy and bromo), while the C4 and C6 positions are sterically more accessible. Thus, substitution is most likely to occur at the C4 and C6 positions.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect | Predicted Substitution Sites |

| -O-iBu | C5 | Activating (Resonance) | Ortho, Para | C2, C4, C6 |

| -Br | C1 | Deactivating (Inductive) | Ortho, Para | C2, C6 |

| -Br | C3 | Deactivating (Inductive) | Ortho, Para | C2, C4 |

| Combined Effect | C4 and C6 (major), C2 (minor) |

Functional Group Interconversions of the Isobutoxy Moiety

Functional group interconversion is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk The isobutoxy group in this compound is an ether. The most common reaction for aromatic ethers is cleavage of the C-O bond, typically under strongly acidic conditions, to yield a phenol (B47542) and an alkyl halide. numberanalytics.comlibretexts.org

This ether cleavage is an acid-catalyzed nucleophilic substitution reaction. longdom.org The mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. wikipedia.org

Protonation: The first step is the protonation of the ether oxygen by a strong acid (e.g., HBr or HI), forming a good leaving group (an alcohol). longdom.org

Cleavage:

Sₙ2 Pathway: If the alkyl group is primary or secondary, a halide ion (Br⁻ or I⁻) will attack the less sterically hindered carbon of the protonated ether in a bimolecular displacement. For the isobutoxy group, the attack would occur on the primary carbon of the isobutyl group, leading to the formation of 3,5-dibromophenol (B1293799) and isobutyl bromide. wikipedia.org

Sₙ1 Pathway: If the alkyl group can form a stable carbocation (e.g., tertiary), the reaction proceeds via an Sₙ1 mechanism. The protonated ether would first dissociate to form the carbocation and a phenol. The isobutyl group can potentially rearrange to form a more stable tertiary carbocation (tert-butyl cation) before being trapped by the halide. However, for a primary group like isobutyl, the Sₙ2 pathway is generally favored. longdom.org

Basic cleavage of aromatic ethers is also possible but typically requires very strong bases like organolithium reagents and is less common for simple aryl alkyl ethers. numberanalytics.comwikipedia.org

Table 4: Conditions for Cleavage of the Isobutoxy Group

| Condition | Reagents | Mechanism | Products |

| Acidic | HBr, heat | Sₙ2 | 3,5-Dibromophenol, Isobutyl bromide |

| Acidic | HI, heat | Sₙ2 | 3,5-Dibromophenol, Isobutyl iodide |

| Basic | n-BuLi | Not favored | Cleavage is difficult under these conditions |

Radical Reactions and Photochemical Transformations

The bromine atoms on the aromatic ring of this compound are susceptible to removal or transformation under radical or photochemical conditions. Radical reactions are often initiated by heat or light and involve highly reactive species with unpaired electrons. fiu.edu

Radical Reactions: In the presence of a radical initiator (e.g., AIBN) and a hydrogen atom source, a radical chain reaction can lead to the debromination of the aromatic ring. A common method is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) and a radical initiator for benzylic bromination, but similar principles can apply to aryl halides. organic-chemistry.org A bromine radical can be generated, which can participate in propagation steps. ma.edu However, the C(sp²)-Br bond is significantly stronger than a C(sp³)-H bond at a benzylic position, making radical abstraction of the bromine atom less facile than benzylic bromination.

Photochemical Transformations: Aryl halides can undergo photochemical transformations upon UV irradiation. researchgate.net For brominated aromatic compounds, this often involves the homolytic cleavage of the carbon-bromine bond to form an aryl radical and a bromine radical. researchgate.net These reactive intermediates can then undergo a variety of subsequent reactions:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from the solvent or another molecule, resulting in the hydrodehalogenated product (e.g., 3-bromo-5-isobutoxybenzene or 1-isobutoxybenzene).

Dimerization: Two aryl radicals could potentially combine to form a biphenyl (B1667301) derivative.

Reaction with Solvent: The radical intermediates can react with the solvent molecules, leading to more complex products.

Studies on bromophenols have shown that photolysis can lead to debromination and further degradation. researchgate.net The efficiency and pathway of the photochemical transformation of this compound would depend on factors such as the wavelength of light used and the solvent system. scienceopen.com

Table 5: Potential Products from Radical and Photochemical Reactions

| Reaction Type | Conditions | Key Intermediate | Potential Products |

| Radical Debromination | Radical Initiator (AIBN), H-donor | Aryl radical | 3-Bromo-5-isobutoxybenzene, 1-Isobutoxybenzene |

| Photolysis (UV) | UV light, Solvent (e.g., Methanol) | Aryl radical, Bromine radical | 3-Bromo-5-isobutoxybenzene, 1-Isobutoxybenzene, Biphenyl derivatives |

| Photochemical Halogen Exchange | UV light, Acyl Iodide | Aryl radical | 1-Bromo-3-iodo-5-isobutoxybenzene, 1,3-Diiodo-5-isobutoxybenzene. researchgate.net |

Strategic Applications of 1,3 Dibromo 5 Isobutoxybenzene in Complex Organic Synthesis

Utilization as a Building Block for Polyaromatic Systems

The rigid and planar nature of polycyclic aromatic hydrocarbons (PAHs) makes them significant components in materials science, particularly in the development of organic electronics. nih.gov The defined geometry of 1,3-Dibromo-5-isobutoxybenzene makes it an attractive precursor for the construction of larger polyaromatic systems. The two bromine atoms can act as anchor points for the sequential introduction of other aromatic units via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.

While direct examples of this compound in the synthesis of PAHs are not extensively documented in peer-reviewed literature, the behavior of analogous 1,3-dibromo-5-alkoxybenzene derivatives provides strong evidence for its potential applications. For instance, the self-assembly of 1,3-dibromo-5-alkoxybenzene derivatives has been studied to create organized two-dimensional networks. researchgate.netresearchgate.net These studies, often employing scanning tunneling microscopy, reveal that the bromine atoms can participate in halogen bonding, leading to the formation of ordered supramolecular structures on surfaces. researchgate.netresearchgate.net This predictable self-assembly behavior is a key principle in the bottom-up fabrication of nano-structured materials.

Furthermore, palladium-catalyzed annulation methods are a powerful tool for constructing PAHs from smaller aromatic fragments. researchgate.net A hypothetical, yet chemically sound, application of this compound would involve a double Suzuki coupling reaction with a diboronic acid ester of an aromatic system. This would allow for the extension of the aromatic system in a controlled manner, with the isobutoxy group providing solubility and influencing the electronic properties of the final polyaromatic product.

Table 1: Potential Cross-Coupling Reactions for Polyaromatic System Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Arylboronic acid | Pd(PPh₃)₄, base | Substituted biphenyl (B1667301) |

| This compound | Aryldiboronic ester | Pd catalyst, base | Linear or angular polyaromatic system |

This table represents potential reactions based on established palladium-catalyzed cross-coupling methodologies.

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. The this compound scaffold can be strategically employed to construct a variety of heterocyclic systems. The bromine atoms can be converted into other functional groups or can directly participate in cyclization reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of substituted heterocycles. nih.govresearchgate.net For example, a Suzuki-Miyaura coupling can be used to introduce heterocyclic moieties at one or both bromine positions. Alternatively, Buchwald-Hartwig amination reactions with appropriate amino-heterocycles can lead to the formation of complex nitrogen-containing ring systems.

While specific examples utilizing this compound are scarce in the literature, the reactivity of similar dibrominated aromatic compounds is well-established. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) has been used as a catalyst in the synthesis of benzimidazole (B57391) derivatives, highlighting the utility of bromo-compounds in facilitating the formation of heterocyclic rings. mdpi.comacademicjournals.org Although the role of 1,3-dibromo-5,5-dimethylhydantoin in this specific context is catalytic, the underlying principle of leveraging bromine chemistry for heterocycle synthesis is relevant.

A plausible synthetic route towards a substituted benzofuran, for example, could involve a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization. The isobutoxy group would again play a role in directing the regioselectivity of the cyclization and modulating the properties of the resulting heterocycle.

Intermediate in the Construction of Natural Product Analogues

The synthesis of natural products and their analogues is a driving force in organic chemistry, often leading to the discovery of new therapeutic agents. nih.govCurrent time information in Bangalore, IN.nih.gov The structural motif of a 1,3-disubstituted-5-alkoxybenzene is present in a number of natural products. Therefore, this compound represents a valuable starting material for the synthesis of analogues of these natural products.

The synthesis of analogues often involves modifying a core scaffold to explore structure-activity relationships. The two bromine atoms of this compound allow for the introduction of a wide range of substituents through various coupling reactions, enabling the creation of a library of related compounds.

For example, a synthetic strategy towards an analogue of a polyketide natural product containing a substituted aromatic ring could utilize this compound as a key fragment. One bromine atom could be used to attach the core of the natural product, while the second could be functionalized to introduce diversity. A specific, albeit analogous, example is the use of 1,3-dibromobenzene (B47543) in the synthesis of a piperine (B192125) analogue, where sequential Suzuki and decarboxylative couplings were employed. achemblock.com

Scaffold for Combinatorial Library Generation

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of compounds, which can then be screened for biological activity. sci-hub.selu.seacs.org The di-functional nature of this compound makes it an ideal scaffold for the generation of combinatorial libraries.

A "mix-and-split" synthesis strategy could be employed, where a solid support is functionalized with a derivative of this compound. In the first step, a variety of building blocks could be coupled to one of the bromine positions. The resulting products could then be mixed and split into different reaction vessels for the coupling of a second set of building blocks at the remaining bromine position. This would lead to the generation of a large and diverse library of compounds based on the central 1,3-disubstituted-5-isobutoxybenzene scaffold.

The choice of building blocks could be guided by the desired properties of the library, for example, focusing on fragments known to interact with a particular biological target. The isobutoxy group in this context would serve to modulate the physicochemical properties of the library members, such as their solubility and lipophilicity. Studies on DNA-encoded chemical libraries have shown that the central scaffold plays a crucial role in determining the binding affinity of the library members to a protein target. nih.gov

Table 2: Hypothetical Combinatorial Library Synthesis

| Step | Reaction | Building Blocks (Examples) | Result |

| 1 | Suzuki Coupling | Set A: Arylboronic acids | Library of mono-arylated products |

| 2 | Buchwald-Hartwig Amination | Set B: Amines | Diverse library of di-functionalized products |

This table outlines a hypothetical two-step combinatorial synthesis using this compound as the scaffold.

Stereoselective Transformations and Chiral Auxiliary Development

The development of methods for stereoselective synthesis is a central theme in modern organic chemistry, as the biological activity of a molecule is often dependent on its three-dimensional structure. While this compound itself is achiral, it can be used as a precursor for the synthesis of chiral molecules and auxiliaries.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. researchgate.net The this compound scaffold could be functionalized with a chiral moiety to create a novel chiral auxiliary. For example, one of the bromine atoms could be replaced with a chiral amine or alcohol. The resulting chiral molecule could then be used to direct the stereoselective functionalization of the second bromine atom.

Furthermore, the development of chiral ligands for asymmetric catalysis is an active area of research. organic-chemistry.org The C2 symmetry of a molecule derived from the dimerization of a functionalized this compound could be exploited in the design of new chiral ligands. For instance, a stereoretentive Suzuki-Miyaura coupling of a chiral dibromo-biaryl compound has been demonstrated to produce enantiomerically pure bis-arylated products. researchgate.net A similar strategy could potentially be applied to derivatives of this compound to generate novel chiral ligands.

Biomedical and Medicinal Chemistry Research Trajectories

Design and Synthesis of Bioactive Analogues

The core structure of 1,3-Dibromo-5-isobutoxybenzene serves as a key building block for the synthesis of a diverse range of bioactive analogues. The two bromine atoms, positioned meta to each other, are amenable to various cross-coupling reactions, enabling the introduction of a wide array of substituents. This synthetic versatility allows for the systematic modification of the core structure to explore chemical space and identify compounds with desired biological activities.

Common synthetic strategies employed for the derivatization of such di-bromo scaffolds include:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the dibromo-scaffold with various boronic acids or esters. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 1 and 3 positions, leading to the generation of large libraries of analogues.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the dibromo-core and terminal alkynes, introducing alkynyl moieties that can serve as important pharmacophores or as handles for further functionalization.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines. This is a crucial transformation in medicinal chemistry as the resulting aryl amines are common features in many biologically active compounds.

Stille Coupling: This reaction involves the coupling of the dibromo-scaffold with organostannanes, providing another avenue for the formation of carbon-carbon bonds and the introduction of diverse organic fragments.

Through the sequential or simultaneous application of these and other cross-coupling reactions, chemists can systematically vary the substituents at the 1 and 3 positions of the this compound core. The isobutoxy group at the 5-position generally remains intact during these transformations and serves to modulate the lipophilicity and electronic properties of the resulting analogues. This systematic approach to synthesis is fundamental to the construction of compound libraries for high-throughput screening and the subsequent identification of hit compounds with promising biological activity.

Exploration of Structure-Activity Relationships (SAR) in Derived Compounds

Once a library of analogues derived from this compound is synthesized, the next critical step is to evaluate their biological activity and establish a Structure-Activity Relationship (SAR). SAR studies aim to correlate the specific structural features of the synthesized compounds with their observed biological effects. This is an iterative process where the biological data from an initial set of compounds informs the design and synthesis of the next generation of more potent and selective analogues.

For derivatives of this compound, SAR exploration would typically focus on:

Nature of the Substituents at the 1 and 3 Positions: The type of groups introduced at these positions will have a profound impact on the biological activity. For example, the introduction of hydrogen bond donors or acceptors, aromatic rings, or charged groups can significantly influence the binding affinity of the molecule to its biological target.

Size and Lipophilicity of the Substituents: The steric bulk and lipophilicity of the substituents at the 1 and 3 positions will affect not only the binding to the target but also the pharmacokinetic properties of the molecule, such as its solubility, permeability, and metabolic stability.

Relative Orientation of the Substituents: The meta-disposition of the substituents on the benzene (B151609) ring provides a specific spatial arrangement that can be crucial for optimal interaction with a biological target.

The insights gained from SAR studies are crucial for optimizing lead compounds and transforming them into potential drug candidates.

Table 1: Hypothetical Structure-Activity Relationship Data for 1,3-Disubstituted-5-isobutoxybenzene Analogues

| Compound ID | R1 Substituent | R2 Substituent | Biological Activity (IC50, µM) |

| 1a | Phenyl | Phenyl | 10.5 |

| 1b | 4-Pyridyl | Phenyl | 5.2 |

| 1c | 4-Pyridyl | 4-Pyridyl | 1.8 |

| 1d | Morpholino | Phenyl | 8.9 |

| 1e | Morpholino | 4-Pyridyl | 3.1 |

This table presents hypothetical data for illustrative purposes.

Role as a Privileged Scaffold in Drug Discovery

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov These scaffolds often possess a three-dimensional structure that allows for the presentation of various functional groups in a spatially defined manner, facilitating interactions with the binding sites of different proteins. The 1,3-disubstituted-5-alkoxybenzene framework has the potential to act as a privileged scaffold.

The rigid benzene core of this compound holds the substituents at the 1 and 3 positions in a fixed meta-orientation. The isobutoxy group at the 5-position can serve as a lipophilic anchor or engage in specific interactions with the target protein. By varying the nature of the substituents introduced at the 1 and 3 positions, it is possible to generate a library of compounds that can be screened against a wide range of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.

The utility of a scaffold as a privileged structure is often discovered through the repeated appearance of that core in bioactive compounds across different therapeutic areas. While there is no extensive body of literature specifically designating the this compound core as a privileged scaffold, its synthetic tractability and the ability to generate diverse and sterically defined analogues make it an attractive candidate for such a role in drug discovery campaigns.

Chemical Probe Development for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. The this compound scaffold can be adapted for the development of chemical probes.

The development of a chemical probe from this scaffold would involve:

Identification of a Bioactive Analogue: The starting point is a derivative of this compound with known and potent activity against a specific biological target.

Introduction of a Reporter Tag: A reporter tag, such as a fluorescent dye, a biotin molecule, or a photo-affinity label, is then chemically attached to the bioactive analogue. The point of attachment is crucial and should be chosen so as not to disrupt the binding of the molecule to its target. The isobutoxy group or one of the introduced substituents could be a potential site for attaching such a tag.

Validation of the Probe: The resulting chemical probe is then rigorously tested to ensure that it retains its affinity and selectivity for the target and that the reporter tag is functional.

These probes can then be used in a variety of biological experiments, such as fluorescence microscopy to visualize the subcellular localization of the target protein, or in pull-down assays to identify binding partners of the target.

Investigation into Pharmacological Targets and Mechanisms of Action (Conceptual)

Identifying the specific pharmacological targets of novel bioactive compounds is a key step in understanding their mechanism of action. For derivatives of this compound, a number of conceptual approaches can be employed to elucidate their potential targets.

In Silico Screening and Molecular Modeling: Computational methods can be used to predict the potential biological targets of a library of 1,3-disubstituted-5-isobutoxybenzene analogues. nih.gov This can involve docking the virtual library of compounds into the crystal structures of known drug targets to predict binding affinities. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can also provide insights into the types of targets the compounds are likely to interact with.

Target-Based Screening: If there is a prior hypothesis about the potential target class, for example, protein kinases, the synthesized analogues can be screened against a panel of kinases to identify specific targets. scielo.br

Phenotypic Screening and Target Deconvolution: An alternative approach is to screen the compounds in cell-based assays that measure a specific cellular phenotype, such as cell proliferation or apoptosis. Once a hit is identified, further experiments are conducted to "deconvolute" or identify the specific molecular target responsible for the observed phenotype. This can involve techniques such as affinity chromatography-mass spectrometry or the use of chemical probes as described in the previous section.

The elucidation of the pharmacological targets and the mechanism of action of bioactive derivatives of this compound is a complex but essential process for their further development as potential therapeutic agents.

Materials Science and Engineering Perspectives

Incorporation into Functional Polymers and Oligomers

Theoretically, 1,3-Dibromo-5-isobutoxybenzene could be copolymerized with various boronic acids or organotin compounds via palladium-catalyzed cross-coupling reactions to yield functional polymers. The resulting polymer backbone would incorporate the 5-isobutoxy-1,3-phenylene unit. The properties of such a polymer, including its solubility, thermal stability, and electronic characteristics, would be influenced by the nature of the comonomer. For instance, copolymerization with fluorene (B118485) or carbazole (B46965) derivatives could lead to the formation of blue-light emitting polymers potentially suitable for Organic Light-Emitting Diodes (OLEDs).

Precursor for Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the self-assembly of molecules into well-defined, ordered structures through non-covalent interactions. While this compound itself is not designed to form extensive supramolecular assemblies, it could be chemically modified to incorporate recognition motifs, such as hydrogen bonding sites or metal-coordinating ligands. Such functionalized derivatives could then serve as building blocks for the construction of complex supramolecular architectures, including liquid crystals or porous organic frameworks.

Applications in Organic Electronic Devices

The utility of any new material in organic electronic devices, such as Organic Field-Effect Transistors (OFETs) or OLEDs, is contingent on a range of factors including its charge carrier mobility, photophysical properties, and film-forming capabilities. Without experimental data on polymers or materials derived from this compound, any discussion of their performance in such devices would be entirely conjectural. The isobutoxy group would be expected to enhance solubility, which is beneficial for solution-based fabrication processes common in the field of printed electronics.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. For 1,3-Dibromo-5-isobutoxybenzene, these calculations would reveal insights into its stability, reactivity, and spectroscopic properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose.

Detailed research findings from a study on a related compound, 1,3-dibromo-5-chlorobenzene, utilized DFT calculations with the B3LYP functional and a 6-31G basis set to investigate its molecular structure and vibrational frequencies. nih.gov Such a study on this compound would likely involve the calculation of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Table 1: Representative Calculated Electronic Properties

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

Note: The values in this table are hypothetical and serve as representative examples of what would be calculated for this compound.

Molecular Docking and Dynamics Simulations (for potential biological interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for understanding how a ligand might interact with a protein's active site. For this compound, molecular docking could be used to explore its potential interactions with various biological targets.

Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time. researchgate.net An MD simulation of this compound complexed with a target protein would provide insights into the stability of the binding and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Table 2: Representative Molecular Docking and Dynamics Simulation Parameters

| Parameter | Description | Representative Application |

|---|---|---|

| Binding Affinity | The strength of the binding interaction between the ligand and its target. | Predicting the potential of this compound to inhibit a specific enzyme. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Assessing the stability of the protein-ligand complex over the course of an MD simulation. |

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions and predict their pathways and the structures of transition states. youtube.com For this compound, this could involve studying its susceptibility to nucleophilic aromatic substitution or its behavior under various reaction conditions. By mapping the potential energy surface, researchers can identify the most likely reaction mechanisms.

The identification of transition states is a critical step in understanding reaction kinetics. youtube.com Computational methods can calculate the geometry and energy of these high-energy structures, which allows for the determination of the activation energy of a reaction. This information is vital for predicting reaction rates and understanding the feasibility of a chemical transformation.

Table 3: Representative Reaction Pathway Analysis

| Reaction Type | Computational Method | Key Findings |

|---|---|---|

| Nucleophilic Aromatic Substitution | DFT with a suitable functional and basis set | Identification of the most favorable site for nucleophilic attack and the corresponding activation energy barrier. |

Density Functional Theory (DFT) for Spectroscopic Property Prediction (Methodological Focus)

Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic properties of molecules with a high degree of accuracy. For this compound, DFT calculations could be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The methodological focus in such a study would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) to achieve the best agreement with experimental data, if available. The calculated vibrational frequencies from DFT are often scaled by an empirical factor to correct for anharmonicity and other systematic errors.

Table 4: Representative Predicted Spectroscopic Data using DFT

| Spectroscopic Technique | Predicted Parameter | Representative Value |

|---|---|---|

| Infrared (IR) Spectroscopy | C-Br stretching frequency | 550-650 cm⁻¹ |

| Raman Spectroscopy | Aromatic C-C stretching frequency | 1580-1620 cm⁻¹ |

| ¹³C NMR Spectroscopy | Chemical shift of carbon attached to isobutoxy group | 155-160 ppm |

Note: These are representative ranges and the actual values for this compound would need to be calculated specifically.

Conformational Analysis and Molecular Modeling

The isobutoxy group in this compound has several rotatable bonds, leading to the possibility of multiple stable conformations. Conformational analysis aims to identify the lowest energy conformations, as these will be the most populated at thermal equilibrium. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are used to perform this analysis.

By systematically rotating the dihedral angles of the isobutoxy side chain and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The results of such a study are crucial for understanding the three-dimensional structure of the molecule, which in turn influences its physical properties and biological activity.

Table 5: Representative Conformational Analysis Data

| Dihedral Angle | Energy Barrier to Rotation | Most Stable Conformation |

|---|---|---|

| C(aryl)-O-CH₂-CH | ~3-5 kcal/mol | Staggered conformation to minimize steric hindrance. |

Analytical Methodologies for Structural Elucidation and Purity Profiling in Advanced Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of 1,3-dibromo-5-isobutoxybenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the compound's constitution and the identification of any impurities.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and the isobutoxy protons. The aromatic region would likely show two signals: a triplet for the proton at the C2 position and a doublet for the protons at the C4 and C6 positions, reflecting their respective spin-spin coupling with neighboring protons. The isobutoxy group would be characterized by a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the ether linkage.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing bromine atoms and the electron-donating isobutoxy group. The carbon atoms directly bonded to bromine would appear at a characteristic downfield shift.

While specific experimental data for this compound is not widely published, predicted spectral data based on established chemical shift increments for similar substituted benzenes can provide a reliable estimate for spectral interpretation. For instance, the synthesis and characterization of related 3,5-dibromo ring-disubstituted isobutyl phenylcyanoacrylates have been reported, indicating the feasibility of obtaining clear NMR data for such structures.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (C4, C6) | ~7.2 | d |

| Aromatic CH (C2) | ~7.0 | t |

| O-CH₂ | ~3.8 | d |

| CH(CH₃)₂ | ~2.1 | m |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-O | ~159 |

| C-Br | ~123 |

| C4, C6 | ~120 |

| C2 | ~115 |

| O-CH₂ | ~75 |

| CH(CH₃)₂ | ~28 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Fragmentation Studies

Advanced mass spectrometry techniques are critical for confirming the molecular weight and elemental composition of this compound, as well as for studying its fragmentation pathways, which can aid in structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₂Br₂O), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, bromine, and oxygen. The characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a key diagnostic feature.

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

|---|---|

| [M - C₄H₉]⁺ | Loss of the isobutyl group |

| [M - OC₄H₉]⁺ | Cleavage of the ether bond |

| [M - Br]⁺ | Loss of a bromine atom |

Chromatographic Separation Methods (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are the cornerstone of purity assessment, allowing for the separation and quantification of this compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a versatile method for the analysis of moderately polar compounds like this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation. Detection is typically achieved using a UV detector, set to a wavelength where the benzene (B151609) ring exhibits strong absorbance. For related compounds like 1,3-dibromo-5-methyl-benzene, reversed-phase HPLC methods using an acetonitrile/water mobile phase have been successfully employed.